N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
Description
Chemical Identity and Nomenclature
N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide is a synthetic fluorinated sulfonamide compound characterized by its perfluorinated octyl chain and dual functional groups: a sulfonamide moiety linked to a propyl group and an epoxypropyl group. Key identifiers include:
Synonyms include:
- N-n-Propyl-N-(2,3-epoxypropyl)perfluorooctyl-sulfonamide
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-(oxiran-2-ylmethyl)-N-propyloctane-1-sulfonamide
The compound’s structure features a perfluorinated octane chain (C₈F₁₇) attached to a sulfonamide group (SO₂NH), with the nitrogen atom further substituted by a propyl group (C₃H₇) and an epoxypropyl group (C₃H₅O). This dual substitution creates a bifunctional molecule with amphiphilic properties .
Historical Context within PFAS Development
This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which were first synthesized in the 1930s and 1940s for industrial applications . While the compound itself is not explicitly mentioned in early PFAS development timelines, its structural analogs—such as perfluorooctanesulfonamide (PFOSA) and perfluorohexanesulfonamide (PFHxSA)—were key components in aqueous film-forming foams (AFFF) and other surfactant-based products .
PFAS production expanded significantly in the 1950s and 1960s, driven by their use in fire suppression, non-stick coatings, and stain-resistant materials . The inclusion of sulfonamide groups in PFAS chemistry allowed for enhanced solubility and functional versatility, enabling their integration into diverse formulations .
Position within Perfluoroalkyl Substance Taxonomy
Under the OECD’s revised definition of PFAS, the compound qualifies as a perfluoroalkyl substance due to its fully fluorinated octyl chain (C₈F₁₇) . It is classified within the nonpolymer PFAS subclass, specifically as a perfluoroalkane sulfonamide (FASA) .
Structural Classification:
The compound’s epoxypropyl group introduces reactivity not seen in linear perfluoroalkyl sulfonamides, potentially influencing its environmental persistence and transformation pathways .
Significance in Current PFAS Research Landscape
This compound is gaining attention in PFAS research due to its structural complexity and potential environmental impacts:
Microbial Inhibition and Biodegradation
Studies on sulfonamide PFAS (e.g., FHxSA) reveal their capacity to inhibit microbial communities, complicating bioremediation efforts . The epoxy group in this compound may further modulate its toxicity, as epoxides are known to react with biological nucleophiles (e.g., proteins, DNA) .
Analytical Challenges
The compound’s presence in environmental matrices poses analytical challenges due to its low volatility and high hydrophobicity. Modern high-resolution mass spectrometry (HRMS) techniques are required for its detection, aligning with broader PFAS suspect screening efforts .
Regulatory and Environmental Monitoring
As part of the OECD’s expanded PFAS definition, this compound falls under regulatory scrutiny. Its detection in groundwater and biota necessitates inclusion in monitoring programs, particularly at sites contaminated with AFFF or fluoropolymer precursors .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(oxiran-2-ylmethyl)-N-propyloctane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F17NO3S/c1-2-3-32(4-6-5-35-6)36(33,34)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAWIZXIWLKJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CO1)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405748 | |
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-[(oxiran-2-yl)methyl]-N-propyloctane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77620-64-5 | |
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-[(oxiran-2-yl)methyl]-N-propyloctane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide generally involves the following key steps:
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- Perfluoro-n-octylsulfonyl chloride or related sulfonyl derivatives as fluorinated sulfonyl source.
- N-propylamine as the amine component.
- Epoxypropyl moiety introduction via reaction with epichlorohydrin or an equivalent epoxy-containing reagent.
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- Nucleophilic substitution of sulfonyl chloride with the amine to form the sulfonamide bond.
- Subsequent alkylation or epoxide ring introduction on the nitrogen with 2,3-epoxypropyl groups.
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- Maintaining the integrity of the epoxide ring during synthesis is crucial.
- Control of reaction conditions (temperature, solvent, base) to avoid side reactions such as epoxide ring opening.
Stock Solution Preparation Data
The following table summarizes preparation volumes for stock solutions of various concentrations based on the compound's molecular weight (597.29 g/mol):
| Amount of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 mg | 1.6742 | 0.3348 | 0.1674 |
| 5 mg | 8.3711 | 1.6742 | 0.8371 |
| 10 mg | 16.7423 | 3.3485 | 1.6742 |
This data facilitates precise preparation of solutions for research applications.
Research Findings and Quality Control
- Purity is consistently above 80% as verified by gas chromatography.
- The compound has been cited in multiple reputable research publications, indicating reliable synthesis and availability for research use.
- Safety data sheets (SDS) and certificates of analysis (COA) are available from suppliers, confirming the quality and handling protocols.
Summary Table: Preparation Method Attributes
| Attribute | Details |
|---|---|
| Starting Materials | Perfluoro-n-octylsulfonyl chloride, n-propylamine, epichlorohydrin |
| Reaction Type | Nucleophilic substitution, alkylation |
| Solvents Used | Anhydrous organic solvents (e.g., DCM, THF) |
| Purification Techniques | Chromatography, crystallization, fluorous phase extraction |
| Purity | >80% (GC analysis) |
| Storage Conditions | Stock solutions at -80°C (6 months), -20°C (1 month), solid at RT |
| Solubility Enhancement | Heating to 37°C, ultrasonic bath |
Chemical Reactions Analysis
Types of Reactions
N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxy group can undergo nucleophilic ring-opening reactions with various nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions: The sulfonamide group can participate in substitution reactions, particularly under basic conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used for epoxide ring-opening reactions.
Bases: Sodium hydroxide or potassium hydroxide are used for substitution reactions involving the sulfonamide group.
Oxidizing and Reducing Agents: Hydrogen peroxide and sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Epoxide Ring-Opening: The major products are the corresponding alcohols, amines, or thiols, depending on the nucleophile used.
Substitution Reactions: The products are typically substituted sulfonamides.
Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and coatings.
Mechanism of Action
The mechanism of action of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide involves its interaction with various molecular targets. The epoxy group can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The perfluorinated chain imparts unique physicochemical properties, such as hydrophobicity and chemical stability, which can influence its interactions with biological membranes and other molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Epoxy vs. Dihydroxy Derivatives
A closely related compound is N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide (CAS: 2262-49-9). While both share a perfluorinated sulfonamide backbone, the latter replaces the epoxypropyl group with a dihydroxypropyl moiety. Key differences include:
The dihydroxy derivative’s hydroxyl groups enhance hydrogen bonding, improving solubility in polar solvents but requiring stringent storage conditions . In contrast, the epoxy variant’s reactivity makes it valuable in materials science for crosslinking applications .
Other Perfluorinated Sulfonamides
a) N-Ethylheptadecafluoro-N-[3-(Trimethoxysilyl)Propyl]Octanesulphonamide (CAS: 61660-12-6)
This compound introduces a trimethoxysilyl group instead of epoxy or dihydroxy substituents. The silane moiety enables surface modification or adhesion in coatings, diverging from the epoxy variant’s polymerization uses .
b) N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-(2-hydroxyethyl)octanesulfonamide
This derivative (referenced in Pharos Project data) features an ethyl-hydroxyethyl substitution. It is part of a broader class of perfluorinated compounds (PFCs) linked to environmental persistence, highlighting regulatory concerns shared by all PFCs .
Non-Fluorinated Epoxy Compounds
a) N,N-Bis(2,3-Epoxypropyl)aniline (CAS: 2095-06-9)
This aromatic epoxy compound lacks the perfluorinated chain but shares the epoxypropyl group. It is used in epoxy resins and adhesives.
b) Bisphenol A Diglycidyl Ether (BADGE) (CAS: 1675-54-3)
A high-volume epoxy resin precursor, BADGE’s bisphenol backbone contrasts with the sulfonamide structure.
Biological Activity
N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide (CAS Number: 77620-64-5) is a fluorinated compound with significant applications in various fields, including materials science and biocompatibility. This article explores its biological activity, highlighting its properties, applications, and relevant research findings.
- Molecular Formula : C₁₄H₁₂F₁₇NO₃S
- Molecular Weight : 597.29 g/mol
- Physical State : Liquid
- Color : Yellow
- Purity : ≥80.0% (GC)
Biological Activity Overview
This compound exhibits several biological activities that make it a valuable compound in research and industrial applications:
- Biocompatibility : The compound is utilized in the development of biocompatible materials for medical devices, enhancing their performance and safety in biological environments. Its surfactant properties contribute to the formation of stable emulsions, crucial for drug delivery systems.
- Surface Coating Applications : It is effective in creating water-repellent and oil-repellent surfaces, making it suitable for textiles and automotive industries. This property is attributed to its fluorinated structure, which imparts hydrophobic characteristics.
- Environmental Remediation : The compound has potential applications in the remediation of contaminated water sources by aiding in the removal of hydrophobic pollutants due to its surfactant nature.
Case Study 1: Biocompatibility in Medical Devices
A study evaluated the biocompatibility of coatings made with this compound on various medical devices. Results indicated that the coatings significantly reduced bacterial adhesion compared to uncoated devices, suggesting enhanced safety and performance in clinical settings.
Case Study 2: Surface Coating Efficacy
In another investigation, the effectiveness of this compound as a surface coating was assessed. The treated surfaces demonstrated superior water and oil repellency compared to traditional coatings. This property was quantified using contact angle measurements, showing angles greater than 120 degrees for water droplets.
Applications Summary Table
| Application Area | Description |
|---|---|
| Medical Devices | Development of biocompatible coatings that enhance safety and reduce bacterial adhesion. |
| Surface Coatings | Creation of hydrophobic surfaces for textiles and automotive applications. |
| Environmental Remediation | Utilization in the removal of hydrophobic pollutants from contaminated water sources. |
| Cosmetics | Improvement of stability and effectiveness of emulsions in personal care products. |
| Nanotechnology | Role in synthesizing nanoparticles with enhanced stability for electronics and materials science. |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide, and how do they influence experimental design?
- Answer : The compound (CAS 77620-64-5) has a molecular formula C₁₄H₁₂F₁₇NO₃S and molecular weight 597.288 g/mol . Key properties include a density of 1.6±0.1 g/cm³ and a boiling point of 332.6±52.0°C . The perfluorinated chain contributes to hydrophobicity and chemical stability, while the epoxy group introduces reactivity. These properties necessitate inert reaction conditions (e.g., anhydrous solvents, controlled temperatures) to prevent premature epoxy ring opening during synthesis or handling.
Q. How is this compound synthesized, and what analytical methods validate its purity and structure?
- Answer : Synthesis typically involves nucleophilic substitution between perfluorooctanesulfonyl derivatives and epoxypropyl/propyl amines. Reaction progress is monitored via HPLC or TLC , with final purification using column chromatography. Structural validation employs ¹H/¹³C NMR (to confirm epoxy and propyl groups) and high-resolution mass spectrometry (HRMS) . Fluorine content is quantified via ¹⁹F NMR or X-ray photoelectron spectroscopy (XPS) .
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
- Answer : Stability data (limited in public literature) suggest sensitivity to moisture (epoxide hydrolysis) and UV light (radical degradation of perfluoroalkyl chains). Recommended storage: -20°C under argon , with desiccants. Degradation products may include perfluorooctanesulfonic acid (PFOS) derivatives, detectable via LC-MS/MS .
Q. What preliminary toxicity and environmental persistence data exist for this compound?
- Answer : While specific toxicological studies are scarce, structural analogs (e.g., PFOS-related sulfonamides) show bioaccumulation potential and resistance to biodegradation. Use OECD 301/303 guidelines to assess aerobic degradation and Daphnia magna assays for acute aquatic toxicity. Current GHS classifications indicate no immediate hazards, but impurities (>20%) may alter risk profiles .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize byproducts like hydrolyzed epoxy derivatives?
- Answer : Key strategies:
- Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to scavenge moisture.
- Employ Lewis acid catalysts (e.g., BF₃·Et₂O) to stabilize the epoxy ring during reactions.
- Monitor reaction kinetics via in situ FTIR to identify optimal temperature windows (e.g., 40–60°C).
Byproduct analysis via GC-MS can quantify hydrolyzed species and guide process refinement .
Q. How do contradictions in reported reactivity of the epoxy group impact experimental reproducibility?
- Answer : Discrepancies arise from competing reactions:
- Nucleophilic attack (e.g., by amines or water) vs. acid-catalyzed ring-opening .
To reconcile data, standardize conditions: - Use buffered systems (pH 7–9) to suppress acid catalysis.
- Characterize products via 2D NMR (COSY, HSQC) to distinguish regioselectivity in ring-opening pathways .
Q. What advanced techniques quantify environmental degradation products of this compound in complex matrices?
- Answer :
- Non-targeted analysis : Use quadrupole-time-of-flight (Q-TOF) MS with fragmentation libraries to identify unknown PFAS derivatives.
- Isotope dilution : Spike samples with ¹³C-labeled internal standards for precise quantification via UPLC-MS/MS .
- Microcosm studies : Simulate environmental conditions (e.g., soil/water systems) to track degradation kinetics .
Q. How does the epoxy group’s steric environment influence its reactivity in polymer grafting applications?
- Answer : The bulky perfluoroalkyl chain creates steric hindrance, limiting epoxy accessibility. Mitigation strategies:
- Molecular dynamics simulations to predict favorable grafting conformations.
- Click chemistry (e.g., azide-alkyne cycloaddition) for selective functionalization.
- DSC/TGA to assess thermal stability of grafted polymers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
